8-methoxyquinoline-5-carboxylic Acid
Overview
Description
N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide is a potent and selective PDE4 inhibitor used as potential treatment for asthma.
Scientific Research Applications
Antibacterial Activity
8-Methoxyquinoline-5-carboxylic acid has been studied for its antibacterial properties. A research paper highlighted the synthesis of 8-methoxyquinolones with significant antibacterial activity against a range of bacteria including Gram-positive, Gram-negative, and anaerobic bacteria. This synthesis aimed to reduce potential side effects such as phototoxicity and cytotoxicity compared to other quinolones (Sánchez et al., 1995).
Herbicidal Potential
Another application of this compound is in the field of agriculture, specifically as a herbicide. A study synthesized 8-Methoxyquinoline 5-amino acetic acid from this compound, which showed effective herbicidal activity, drying out weeds completely within 11 days of application (A. E. et al., 2015).
Chemosensor for Cadmium Detection
This compound has also been utilized in the development of sensors. Research demonstrated that 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to cadmium (Cd 2+) ions, suggesting potential applications in monitoring Cd 2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antibacterial Drugs for Respiratory Infections
A derivative of this compound was synthesized for potent antibacterial drugs targeting respiratory tract infections. This compound showed in vitro antibacterial activity against respiratory pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli, and exhibited in vivo activity against pneumonia models (Odagiri et al., 2018).
Synthesis of Cephem Derivatives
This compound was also used in the synthesis of new cephalosporin derivatives. These compounds are significant as they can serve as carriers for a range of drugs containing an amino group, indicating potential uses in drug delivery systems (Blau et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for 8-methoxyquinoline-5-carboxylic acid are not mentioned in the search results, compounds containing the 8-hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
Quinoline compounds, which include 8-methoxyquinoline-5-carboxylic acid, are known to have a wide range of biological activities .
Mode of Action
Quinoline compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways .
Result of Action
Quinoline compounds are known to have a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
8-methoxyquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMSHDHBOMWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437492 | |
Record name | 8-methoxyquinoline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199871-63-1 | |
Record name | 8-methoxyquinoline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxyquinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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